3,6,6-Trimethyl-1,4-dioxane-2,5-dione
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Overview
Description
3,6,6-Trimethyl-1,4-dioxane-2,5-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. It is a crystalline colorless solid, sparingly soluble in water, and decomposes on heating with the release of carbon dioxide and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The original synthesis of 3,6,6-Trimethyl-1,4-dioxane-2,5-dione involves a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . Alternative synthetic routes include:
Malonic Acid and Isopropenyl Acetate: This method uses malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid.
Carbon Suboxide and Acetone: Another route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
3,6,6-Trimethyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,6,6-Trimethyl-1,4-dioxane-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of complex organic molecules.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Medicine: Research is ongoing to explore its potential medicinal properties and applications.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3,6,6-Trimethyl-1,4-dioxane-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge in the corresponding oxygen. This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions .
Comparison with Similar Compounds
3,6,6-Trimethyl-1,4-dioxane-2,5-dione is similar to other compounds such as:
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Both compounds have similar structures and chemical properties.
Barbituric Acid: This compound shares some chemical properties with this compound, but differs in its structure and reactivity.
The uniqueness of this compound lies in its specific structure and the stability of its anion, which makes it highly reactive in various chemical reactions.
Properties
CAS No. |
249890-65-1 |
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Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
3,3,6-trimethyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C7H10O4/c1-4-5(8)11-7(2,3)6(9)10-4/h4H,1-3H3 |
InChI Key |
TYKJTLOUDJNYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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